REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:11]2[O:12][CH2:13][CH2:14][NH:15][C:10]=2[CH:9]=[CH:8][CH:7]=1)=[O:5])C.O.[OH-].[Li+]>O1CCCC1>[O:12]1[CH2:13][CH2:14][NH:15][C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:11]1=2 |f:1.2.3|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=CC2=C1OCCN2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 8 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water 10 mL
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the reaction mixture in a vacuum
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with ethylacetate
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated NaCl solution, and dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
crystallized in ethylacetate/hexane
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(NCC1)C=CC=C2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |